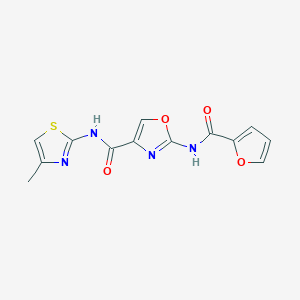

2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide

Description

2-(Furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a heterocyclic compound featuring a central oxazole core substituted at the 2-position with a furan-2-carboxamido group and at the 4-position with a carboxamide linked to a 4-methylthiazol-2-yl moiety. Its molecular formula is C₁₃H₁₀N₄O₄S, with a molecular weight of 342.31 g/mol. The compound’s structure integrates three pharmacologically relevant heterocycles: oxazole, thiazole, and furan. Such scaffolds are frequently explored in medicinal chemistry for their diverse bioactivities, including antimicrobial, anticancer, and kinase-inhibitory properties.

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c1-7-6-22-13(14-7)17-10(18)8-5-21-12(15-8)16-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,14,17,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXVCTSWNQNFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide , with the CAS number 1286718-68-0 , is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in anti-cancer and antimicrobial domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 318.31 g/mol

- Structural Features : The compound contains a furan ring, a thiazole moiety, and an oxazole unit, contributing to its diverse biological activities.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide compounds exhibit significant anti-cancer properties. The biological evaluation of 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide has shown promising results against various cancer cell lines.

-

Mechanism of Action :

- The compound is believed to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis and growth .

- Molecular docking studies suggest that the compound interacts effectively with the active site of VEGFR-2, leading to reduced proliferation of cancer cells .

-

Efficacy Against Cancer Cell Lines :

- In vitro tests have shown that 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide significantly reduces cell viability in human epithelial cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate).

- Comparative studies indicated that this compound's antiproliferative activity is comparable to standard chemotherapeutic agents like doxorubicin .

| Cell Line | % Cell Viability (Compound) | % Cell Viability (Doxorubicin) |

|---|---|---|

| MCF-7 | 33.29 | 0.62 |

| HCT-116 | 45.09 | 0.62 |

| PC-3 | 41.81 | 0.62 |

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated, showing effectiveness against various bacterial and fungal strains.

-

Antibacterial Effects :

- The compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent effects.

- Comparative analysis showed that its antibacterial potency surpassed that of traditional antibiotics like ampicillin .

- Antifungal Effects :

| Microorganism | Inhibition Zone (mm) at 10 mg/mL | MIC (µg/mL) |

|---|---|---|

| E. coli | 16 | 230 |

| S. aureus | 13 | 265 |

| Fungal Strains | Range: 12–19 | Range: 120.7–190 |

Case Studies

-

Study on Antiproliferative Activity :

A study focused on a series of furan derivatives, including the target compound, reported significant antiproliferative effects across multiple cancer cell lines, with detailed structure–activity relationships elucidating the importance of specific substituents on the phenyl ring for enhanced activity . -

Antimicrobial Evaluation :

A comprehensive evaluation highlighted the superior antimicrobial properties of furan-based compounds compared to previously reported derivatives, suggesting a promising avenue for developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing thiazole and oxazole rings have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study evaluating benzothiazole derivatives demonstrated that compounds with similar structural features to 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide exhibited significant antibacterial properties. The derivatives were tested against E. coli and S. aureus, with some compounds achieving IC50 values in the low nanomolar range, indicating potent activity against these pathogens .

| Compound | Target Bacteria | IC50 (nM) |

|---|---|---|

| 9d | E. coli | 33 |

| 9e | S. aureus | 45 |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research into oxazole derivatives has indicated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro studies on oxazole derivatives showed significant cytotoxic effects against human cancer cell lines such as HCT-116 and PC-3. The MTT assay revealed that certain derivatives had lower IC50 values than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | HCT-116 | 13.62 |

| 2c | PC-3 | 21.74 |

Drug Development Potential

The unique structure of 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide positions it as a valuable lead compound for further modifications aimed at enhancing its pharmacological profiles.

Green Synthetic Approaches

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved the efficiency of producing oxazole derivatives while minimizing environmental impact. This approach allows for rapid synthesis and screening of new compounds with desirable biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs are selected based on shared heterocyclic motifs or functional groups (e.g., amide linkages, thiazole/oxazole cores). Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Lipophilicity : The target compound’s 4-methylthiazole group contributes moderate lipophilicity, favoring cellular uptake. In contrast, the 3-methoxybenzyl substituent in increases hydrophobicity but may reduce solubility .

- Molecular Weight : The target compound (342.31 g/mol) is lighter than (371.40 g/mol) and (370.38 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness.

- Crystallinity : The solvate formation in with N,N-dimethylformamide (DMF) indicates polymorphic versatility, whereas the target compound’s rigid oxazole-thiazole framework may limit crystal lattice flexibility .

Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

- Antimicrobial Potential: Thiazole and oxazole derivatives are known for disrupting bacterial cell wall synthesis. The 4-methylthiazole in the target compound may enhance Gram-positive activity compared to ’s methoxybenzyl group .

- Kinase Inhibition : The oxazole core in the target compound resembles ATP-competitive kinase inhibitors. The furan-2-carboxamido linker could mimic adenine interactions, similar to reported thiazole-based kinase inhibitors .

- DNA Interaction : Chromene-containing exhibits planar aromaticity conducive to DNA intercalation, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 2-(furan-2-carboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the oxazole-4-carboxamide core with furan-2-carboxamide and 4-methylthiazol-2-amine derivatives. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt (as in ) to link the oxazole and thiazole moieties.

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency .

- Yield optimization : Adjust reaction time, temperature (e.g., reflux conditions), and stoichiometry. For example, cooling and recrystallization from ethanol/water mixtures can enhance purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- IR spectroscopy : Verify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and heterocyclic ring vibrations (e.g., furan C-O-C at ~1250 cm⁻¹) .

- ¹H-NMR : Confirm substituent integration (e.g., methyl groups on thiazole at δ ~2.5 ppm, furan protons at δ ~6.5–7.5 ppm) .

- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to ensure purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antifungal activity : Use broth microdilution assays (e.g., Candida spp.) inspired by thiazolidinone-chromone hybrids .

- Enzyme inhibition : Test against monoamine oxidase B (MAO-B) via fluorometric or spectrophotometric methods, given the oxazole scaffold’s MAO-B selectivity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Scaffold modification : Synthesize analogs by replacing the furan ring with other heterocycles (e.g., pyrrole, thiophene) to assess electronic effects .

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the thiazole or oxazole rings to study steric/electronic impacts .

- Pharmacophore mapping : Use X-ray crystallography (e.g., as in ) to identify critical binding motifs, such as hydrogen bonds between the carboxamide and target enzymes .

Q. How can crystallographic data resolve conflicting NMR/IR interpretations?

- Methodological Answer :

- Single-crystal X-ray diffraction : Determine precise bond lengths/angles (e.g., mean C–C bond deviation ≤0.003 Å) to confirm tautomeric forms or regiochemistry ambiguities .

- Validation : Compare experimental data (e.g., R factor ≤0.05) with computational models (DFT) to resolve discrepancies in proton assignments .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Mask labile groups (e.g., amides) with ester or carbamate prodrugs to enhance plasma stability .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS to guide structural modifications .

Q. How can synergistic effects with existing therapeutics be evaluated?

- Methodological Answer :

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy/antagonism in cell-based assays (e.g., CI <1 indicates synergy) .

- Mechanistic studies : Perform transcriptomics/proteomics to identify pathways enhanced by co-administration (e.g., MAO-B inhibitors with dopamine agonists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.